5-Isocyanato-2,3-dihydro-1-benzofuran

Descripción general

Descripción

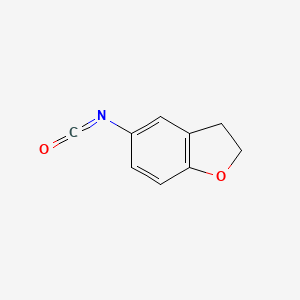

5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is also known by other names such as 2,3-dihydro-1-benzofuran-5-yl isocyanate, 5-isocyanato-2,3-dihydrobenzofuran, 2,3-dihydro-1-benzofuran-5-ylisocyanate, and 2,3-dihydrobenzo b furan-5-isocyanate .

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Isocyanato-2,3-dihydro-1-benzofuran is represented by the formula C1COC2=C1C=C (C=C2)N=C=O . The molecular weight of this compound is 161.16 g/mol .Physical And Chemical Properties Analysis

5-Isocyanato-2,3-dihydro-1-benzofuran is a solid, white substance with a slight odor . It has a melting point of 42 °C and a boiling point of 130-132°C at 3mm . The density of this compound is 1.251g/cm^3 .Aplicaciones Científicas De Investigación

Natural Products Synthesis

Benzofuran compounds, including 5-Isocyanato-2,3-dihydro-1-benzofuran, are key structural units in various biologically active natural medicines and synthetic chemical raw materials . Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Anticancer Activity

Some substituted benzofurans have shown dramatic anticancer activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Anti-tumor Activity

Benzofuran compounds have shown strong biological activities such as anti-tumor . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-oxidative Activity

Benzofuran derivatives have been found to possess anti-oxidative activities . They can potentially be used in the treatment of diseases caused by oxidative stress .

Anti-viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Targeting Metastasis in Malignant Cancers

The urokinase-type plasminogen activator (uPA) system mediates cancer invasion and metastasis through the uPA and its receptor (uPAR) . Benzofuran derivatives, including 5-Isocyanato-2,3-dihydro-1-benzofuran, can potentially be used to target uPA, providing a key strategy for combating metastasis in malignant cancers including triple-negative breast cancer .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the family of isocyanates. It is a highly reactive compound

Mode of Action

This suggests that 5-Isocyanato-2,3-dihydro-1-benzofuran may interact with its targets to inhibit cell growth, particularly in the context of cancer cells .

Result of Action

This suggests that the compound may result in the inhibition of cell growth, particularly in the context of cancer cells .

Propiedades

IUPAC Name |

5-isocyanato-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIKTAFMGLVRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379851 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanato-2,3-dihydro-1-benzofuran | |

CAS RN |

215162-92-8 | |

| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215162-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)